2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
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Description
This compound is a heterocyclic compound with a sulfur atom. It has a complex structure that includes a cyano group (-CN), a fluorophenyl group (a phenyl group with a fluorine atom), a tetrahydropyridin group (a six-membered ring with one nitrogen atom and four hydrogen atoms), and a thio-N-mesitylacetamide group .
Synthesis Analysis
The synthesis of this compound involves the interaction of 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . This reaction gives 1,2-bis [3-cyano-4- (2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]di-selane, which also is the product of the reaction of cyanoselenoacetamide with 5- (2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a cyano group, a fluorophenyl group, a tetrahydropyridin group, and a thio-N-mesitylacetamide group contributes to its unique structure .Chemical Reactions Analysis
The diselane obtained from the synthesis process interacts with alkyl halides in the presence of a base, forming the corresponding 4- (2-fluorophenyl)-2- (2-R-methylselanyl)-6-oxo-1,4,5,6-tetra-hydropyridine-3-carbonitriles .Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
A study by Shams et al. (2010) focused on the synthesis of heterocyclic compounds derived from a similar precursor, highlighting the versatility of these compounds in creating a variety of heterocyclic derivatives, including thiophene, thiazole, and pyrazole. The synthesized compounds demonstrated significant antitumor activities against various cancer cell lines, emphasizing the potential of such chemicals in cancer research and therapy Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010). Molecules, 16, 52-73.
Antimicrobial Acyclic and Heterocyclic Dyes
Another application involves the design and synthesis of novel antimicrobial dyes and their precursors based on cyano-N-acetamide systems. The study by Shams et al. (2011) elaborated on the synthesis of these compounds and evaluated their antibacterial and antifungal activities, showcasing their potential use in dyeing and textile finishing with antimicrobial properties Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2011). Molecules, 16, 6271-6305.
Fluorine-Containing Derivatives
Research by Buryi et al. (2019) on fluorine-containing thieno[2,3-b]pyridine derivatives presented a method for their synthesis, highlighting the influence of fluorine atoms on the biological activity and properties of these compounds. The study also undertook in silico analysis to predict the potential biological activities, indicating their relevance in the development of new drugs and materials Buryi, D. S., Dotsenko, V., Aksenov, N. A., & Aksenova, I. V. (2019). Russian Journal of General Chemistry, 89, 1744-1751.
Synthesis of Pyridine and Pyrimidine Derivatives
The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives by Fadda et al. (2010) demonstrated the chemical versatility of cyanoacetamide derivatives in creating biologically interesting compounds. These derivatives were explored for their potential in various biological applications, showcasing the broad scope of research applications for such chemicals Fadda, A., Etman, H. A., Sarhan, A., & El-Hadidy, S. A. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 526-536.
Antimicrobial and Docking Studies
Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides, indicating the potential of such compounds in the development of new antimicrobial agents. This study underlines the importance of structural analysis and biological evaluation in the pharmaceutical development process Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). International Journal of Applied Research.
Properties
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-18(11-25)17(10-20(28)27-23)16-6-4-5-7-19(16)24/h4-9,17H,10,12H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZOLVRFVJBBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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